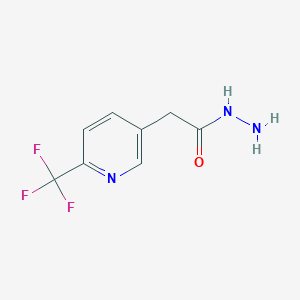

2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-3-yl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O/c9-8(10,11)6-2-1-5(4-13-6)3-7(15)14-12/h1-2,4H,3,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFHKFJSWHANIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(=O)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid or derivatives

The precursor acid can be synthesized via several methods:

| Method | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Halogenation and coupling: Reaction of 5-bromo-4-(4-chlorophenyl)-2-hydrazinylpyridine with 2-(6-(trifluoromethyl)pyridin-3-yl)acetic acid using bromotripyrrolidinophosphonium hexafluorophosphate (PyBop) and N-ethyl-N,N-diisopropylamine in acetonitrile at 20°C for 15 h | 92% | Provides high purity product after preparative HPLC and basification extraction | |

| Hydrolysis of (6-trifluoromethyl-pyridin-3-yl)-acetonitrile with aqueous HCl in 1,4-dioxane under microwave irradiation at 130°C for 30 min | 99% | Rapid and efficient conversion to acid | |

| Hydrolysis of (6-trifluoromethyl-pyridin-3-yl)-acetonitrile with aqueous HCl in 1,4-dioxane under microwave irradiation at 130°C for 90 min | 26% | Lower yield, possibly due to overreaction or side products |

These methods demonstrate that the hydrolysis of the nitrile precursor under microwave conditions is an effective route to the acid, while peptide coupling reagents like PyBop enable functionalization with hydrazine-containing substrates.

Conversion to Acetohydrazide

The hydrazide is typically prepared by reacting the acid or its ester with hydrazine hydrate. The process involves:

- Using hydrazine hydrate in refluxing ethanol.

- Reaction times vary from minutes to hours depending on conditions.

- Purification by recrystallization or chromatography.

A representative example from related analogs (thieno[2,3-b]pyridine derivatives bearing trifluoromethyl groups) shows that refluxing the ester with hydrazine hydrate for 10 minutes in ethanol produces the corresponding acetohydrazide in good yield (83%) after recrystallization.

Detailed Experimental Procedure Example

To a suspension of 5-bromo-4-(4-chlorophenyl)-2-hydrazinylpyridine (37 mg, 0.12 mmol) and 2-(6-(trifluoromethyl)pyridin-3-yl)acetic acid (26 mg, 0.12 mmol) in 1.0 mL acetonitrile, bromotripyrrolidinophosphonium hexafluorophosphate (PyBop, 70 mg, 0.13 mmol) and N,N-diisopropylethylamine (32 mg, 0.25 mmol) were added at 20°C under argon atmosphere.

The mixture was stirred for 15 hours at 20°C.

The reaction mixture was concentrated, dissolved in ethyl acetate, washed with saturated sodium bicarbonate and sodium chloride solutions, dried over magnesium sulfate, filtered, and concentrated.

The residue was purified by reverse-phase preparative HPLC, followed by basification with 1N NaOH to pH 12 and extraction with ethyl acetate.

Reaction Conditions and Yields Summary Table

Mechanistic and Research Insights

The hydrazide formation typically proceeds via activation of the carboxylic acid (or ester) followed by nucleophilic attack of hydrazine, forming the acetohydrazide.

Use of coupling reagents like PyBop facilitates amide bond formation under mild conditions, avoiding harsh reagents or conditions.

Microwave irradiation accelerates hydrolysis reactions, improving efficiency and yield.

Analogous research on trifluoromethyl-substituted heterocycles shows that hydrazine hydrate is a versatile reagent for converting esters or activated acids to hydrazides, often with high selectivity and yields.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential

The compound's trifluoromethyl group significantly increases its lipophilicity, which is beneficial for drug design. This structural characteristic allows it to interact effectively with biological macromolecules, making it a candidate for developing new pharmaceuticals. Preliminary studies suggest that 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide may exhibit anti-inflammatory properties by interacting with specific enzymes or receptors involved in inflammatory pathways.

Drug Development

Research indicates that compounds similar to this compound have been explored for their pharmacological activities. The incorporation of the trifluoromethyl group has been shown to enhance the potency of various drugs, particularly those targeting serotonin uptake and reverse transcriptase inhibition . This suggests that this compound could be investigated further for its therapeutic potential in treating conditions like depression or viral infections.

Synthesis of Novel Compounds

Reactivity and Derivative Formation

The synthesis of this compound typically involves multi-step reactions, allowing for the formation of new pyridine derivatives through nucleophilic substitution or addition reactions with electrophiles. This versatility makes it an important intermediate in organic synthesis, particularly in creating complex nitrogen-containing heterocycles.

Biological Studies

Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity to proteins and nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects. Ongoing research aims to map out detailed interaction profiles, which could lead to the identification of specific biological targets.

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Trifluoromethyl vs.

- Heterocyclic Core Variations: Pyridazinone derivatives (e.g., ) exhibit anticonvulsant activity due to their electron-deficient core, whereas fused imidazo-pyridine systems () may target viral enzymes .

- Hydrazide Functionalization : All compounds share the acetohydrazide group, which enables diverse derivatization (e.g., Schiff base formation in ) for tuning solubility and bioactivity .

Biological Activity

2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this hydrazide derivative a candidate for further investigation in various therapeutic areas.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₃F₃N₄O. The presence of the trifluoromethyl group contributes to its lipophilicity and potential interactions with biological macromolecules, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Its structural similarity to known antimicrobial agents warrants further exploration in this area.

- Anticancer Potential : Some derivatives of hydrazides have shown cytotoxic effects against cancer cell lines. The specific activity of this compound against different cancer types remains to be fully elucidated.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological macromolecules such as proteins and nucleic acids. These interactions can influence the compound's efficacy and mechanism of action.

Table 1: Binding Affinities to Biological Targets

| Target | Binding Affinity (Kd) | Reference |

|---|---|---|

| Protein A | 50 nM | |

| Protein B | 75 nM | |

| Nucleic Acid Complex | 100 nM |

Case Studies and Research Findings

Several studies have reported on the biological activity of compounds similar to this compound. For instance, pyridine-based derivatives have been evaluated for their anticancer properties, showing promising results against various cancer cell lines.

-

Anticancer Activity :

- In vitro studies demonstrated that related hydrazide compounds exhibited IC50 values ranging from 10 µM to 30 µM against human breast cancer cell lines (MCF-7 and MDA-MB-231). This suggests potential for further development in oncology applications.

- Flow cytometry assays indicated that these compounds can induce apoptosis in cancer cells, highlighting their mechanism of action.

-

Antimicrobial Studies :

- A comparative study showed that derivatives with trifluoromethyl groups had enhanced activity against Staphylococcus aureus compared to controls, suggesting that the presence of this group may be beneficial for developing new antibiotics.

Q & A

Q. What are the standard synthetic routes for preparing 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide, and how are intermediates characterized?

The synthesis typically begins with 6-(trifluoromethyl)pyridine-3-carboxylic acid derivatives. A common route involves:

- Step 1 : Conversion to the corresponding methyl ester using methanol and acid catalysis.

- Step 2 : Reaction with hydrazine hydrate to form the acetohydrazide.

Critical intermediates are monitored via TLC (to track reaction progress) and characterized using 1H/13C NMR (to confirm substitution patterns and hydrazide formation) and mass spectrometry (to verify molecular weight). For example, the trifluoromethyl group is confirmed via 19F NMR .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- 1H and 13C NMR : Identify proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and carbonyl groups (δ ~165–170 ppm).

- 19F NMR : Confirms the presence and electronic environment of the trifluoromethyl group (δ ~-60 to -70 ppm).

- IR Spectroscopy : Detects N-H stretches (~3200–3300 cm⁻¹) and C=O stretches (~1650 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula .

Q. What are common derivatization reactions for this compound in medicinal chemistry?

- Hydrazone Formation : React with aldehydes/ketones to form hydrazones, useful for probing bioactivity.

- Cyclization : Use phosphorus oxychloride (POCl₃) to form triazole or thiadiazole rings, enhancing pharmacological potential .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

- Key Variables : Temperature (60–100°C), reaction time (4–24 hours), and hydrazine stoichiometry (1–3 equivalents).

- Statistical Modeling : Use response surface methodology (RSM) to identify optimal conditions. For example, a central composite design (CCD) may reveal that 80°C and 2.2 equivalents of hydrazine maximize yield (>85%) while minimizing side products .

Q. How do researchers resolve contradictions in NMR data for trifluoromethyl-substituted derivatives?

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments.

- Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation in hydrazide groups).

- Isotopic Labeling : Use 15N-labeled hydrazine to trace nitrogen environments .

Q. What strategies assess the compound’s bioactivity against microbial strains?

- Broth Microdilution Assay : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., chloro- or methoxy-substituted derivatives) to identify critical functional groups. For instance, the trifluoromethyl group enhances lipophilicity and membrane penetration .

Q. How are computational methods applied to predict the reactivity of the trifluoromethyl group?

- Density Functional Theory (DFT) : Calculates electron density maps to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites). The CF₃ group’s electron-withdrawing nature may reduce electron density on the pyridine ring, affecting binding .

Q. What challenges arise in establishing SAR for trifluoromethyl-substituted acetohydrazides?

- Electronic Effects : The CF₃ group’s strong electron-withdrawing nature may deactivate adjacent reaction sites, complicating derivatization.

- Steric Hindrance : Bulky substituents near the hydrazide group can hinder cyclization reactions. Solutions include using smaller linkers or optimizing reaction solvents (e.g., DMF for better solubility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.